Calcium bromolactobionate

Description

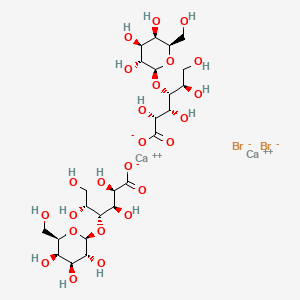

Structure

2D Structure

Properties

CAS No. |

33659-28-8 |

|---|---|

Molecular Formula |

C12H22Br2Ca2O12 |

Molecular Weight |

598.26 g/mol |

IUPAC Name |

dicalcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dibromide |

InChI |

InChI=1S/C12H22O12.2BrH.2Ca/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;;;/h3-10,12-20H,1-2H2,(H,21,22);2*1H;;/q;;;;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;;;;/m1..../s1 |

InChI Key |

NSEHONXJEKGUCF-IJGDEWKPSA-L |

SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2].[Ca+2].[Br-].[Br-] |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O.[Ca].[Ca+2].[Br-].[Br-] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O.[Ca].[Ca+2].[Br-].[Br-] |

Other CAS No. |

33659-28-8 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

omo galactogluconate bromolactobionic acid Calcibronat calcium bromolacatobionate calcium galactogluconate bromide |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for Calcium Bromolactobionate

Precursor Synthesis: Advanced Techniques for Lactobionic Acid Production

Lactobionic acid (4-O-β-D-galactopyranosyl-D-gluconic acid) is a disaccharide acid derived from the oxidation of lactose (B1674315). caldic.com Its synthesis is a critical first step in the production of calcium bromolactobionate. Various advanced methodologies have been developed to improve the efficiency, selectivity, and sustainability of lactobionic acid production.

Enzymatic and Biotechnological Routes to Lactobionic Acid

Biocatalytic methods, employing either isolated enzymes or whole microbial cells, offer a "green" and highly selective route to lactobionic acid. nih.gov The general mechanism involves the oxidation of the aldehyde group of the glucose moiety in lactose to a carboxylic acid, often proceeding through a lactone intermediate. caldic.comnist.gov

Microbial fermentation is a widely explored biotechnological approach. Species of the genus Pseudomonas, particularly Pseudomonas taetrolens, have demonstrated high yields in converting lactose to lactobionic acid. joaat.comscribd.com These bacteria utilize a dehydrogenase to catalyze the initial oxidation of lactose to lactobiono-δ-lactone, which is subsequently hydrolyzed to lactobionic acid by a lactonase. joaat.com The production of lactobionic acid is influenced by various fermentation parameters, including pH, temperature, aeration, and the composition of the culture medium. joaat.comscribd.com Whey, a byproduct of the dairy industry rich in lactose, is often utilized as a cost-effective substrate for this fermentation process. joaat.com

Isolated enzymes also provide a direct route for lactobionic acid synthesis. Carbohydrate oxidases, such as those derived from Microdochium nivale, can efficiently oxidize lactose. researchgate.netnih.gov A key challenge in enzymatic synthesis is the production of hydrogen peroxide (H₂O₂) as a byproduct, which can deactivate the oxidase. researchgate.net To mitigate this, catalase is often added to the reaction mixture to decompose the H₂O₂ into water and oxygen. google.com Multi-enzymatic systems, for instance, combining cellobiose dehydrogenase and laccase with a redox mediator, have also been developed to enhance the efficiency of lactose oxidation. nih.gov

| Biocatalyst | Substrate | Key Process Conditions | Yield/Productivity | Reference |

|---|---|---|---|---|

| Pseudomonas taetrolens | Sweet Whey | Controlled pH (6.5), Bioreactor | Higher yield compared to uncontrolled pH | joaat.com |

| Pseudomonas taetrolens 4' | Whey with 2% lactose | Bioreactor | 37.42 g/L | nih.gov |

| Microdochium nivale carbohydrate oxidase | Lactose | pH 6.4, 38°C, with catalase | High conversion | researchgate.netnih.gov |

| Multi-enzymatic system (cellobiose dehydrogenase/laccase) | Lactose | 50°C, with ABTS mediator | Increased quantity compared to no mediator | nih.gov |

Electrochemical Oxidation Processes for Lactose Conversion

Electrochemical oxidation offers a direct and controllable method for the conversion of lactose to lactobionic acid. This process typically involves the use of an electrolytic cell with graphite electrodes. caldic.comnih.gov The mechanism involves the oxidation of lactose at the anode. In the presence of a bromide salt, such as calcium bromide, the bromide ions can act as a catalyst. At the anode, bromide is oxidized to bromine, which then chemically oxidizes the lactose to lactobionic acid and is itself reduced back to bromide. This regenerative cycle enhances the efficiency of the process.

A key advantage of this method is the potential for the simultaneous synthesis and bromination of the lactobionate (B10762962), leading directly to this compound, as will be discussed in a later section.

Catalytic Strategies in Lactose Oxidation

Heterogeneous catalytic oxidation represents a promising industrial approach for the synthesis of lactobionic acid, offering high efficiency and the potential for catalyst recycling. This method typically employs noble metal catalysts, such as palladium (Pd), platinum (Pt), or gold (Au), supported on various materials like activated carbon, alumina, or silica. caldic.comunl.edu.arcollectionscanada.gc.ca

The reaction is generally carried out in an aqueous solution under controlled pH and temperature, with the introduction of an oxidizing agent, typically oxygen or air. The catalytic cycle involves the adsorption of lactose and oxygen onto the catalyst surface, followed by the oxidative dehydrogenation of the lactose to form lactobiono-δ-lactone, which then hydrolyzes to lactobionic acid.

The activity and selectivity of the catalyst are influenced by several factors, including the nature of the metal, the properties of the support, the particle size of the metal, and the reaction conditions. For instance, bimetallic catalysts, such as Pd-Bi, have shown enhanced activity and selectivity for lactobionic acid production. acs.org The pH of the reaction medium is a critical parameter, with alkaline conditions generally favoring the reaction. acs.org

| Catalyst | Support | Reaction Conditions | Conversion/Selectivity | Reference |

|---|---|---|---|---|

| Pd-Bi | SBA-15 silica | pH 9 | 96% conversion, 100% selectivity | acs.org |

| Au | Al₂O₃ | 65°C, pH 9 | Total conversion, 100% selectivity | unl.edu.ar |

| Pt | Al₂O₃ | 180 min | 23% conversion | unl.edu.ar |

| Au | SBA-15-CeO₂ | 60 min | 100% conversion, 100% selectivity | collectionscanada.gc.ca |

Bromination Chemistry of Lactobionate Structures

The introduction of bromine into the lactobionate structure is the final key step in the synthesis of this compound. This reaction requires careful control to achieve the desired product selectively.

Selective Bromination Reactions and Reagents

The direct synthesis of this compound can be achieved through the electrolytic oxidation of lactose in the presence of both calcium carbonate and a bromine source. caldic.comresearchgate.net In this process, bromine, which can be added directly or generated in situ from a bromide salt, acts as an oxidizing agent for the lactose. The reaction of bromine with lactose in the presence of calcium carbonate leads to the formation of a mixture of calcium lactobionate and calcium bromide. nih.gov From this solution, a crystalline double salt of calcium lactobionate and calcium bromide can be isolated. researchgate.net

Alternatively, for the bromination of a pre-formed lactone, various reagents and conditions can be employed. The Hell-Volhard-Zelinskii reaction, which involves the use of bromine and a catalytic amount of phosphorus tribromide (PBr₃), is a classic method for the α-bromination of carboxylic acids. beilstein-journals.org This reaction proceeds through the formation of an acid bromide intermediate, which more readily enolizes to allow for bromination at the α-position. beilstein-journals.org Another approach involves the ring-opening of a lactone with bromine and a substoichiometric amount of PBr₃ to yield an α-bromocarboxylic acid, which can then be cyclized to form an α-bromolactone. beilstein-journals.org

The selectivity of the bromination of the polyhydroxy lactobionate structure is a critical consideration. The presence of multiple hydroxyl groups can lead to side reactions if the conditions are not carefully controlled.

Reaction Kinetics and Thermodynamic Considerations in Bromination

Detailed kinetic and thermodynamic data for the specific bromination of lactobionic acid or its salts are not extensively available in the public domain. However, general principles of bromination reactions can provide some insight.

The kinetics of the bromination of aldoses by bromine water have been studied, and it is known that the reaction rate is dependent on the concentration of both the sugar and the free bromine. nist.gov The reaction is believed to proceed through the enol form of the acid. The mechanism for the oxidation of an aldose with bromine water involves the nucleophilic attack of the hydrated aldehyde on the bromine molecule.

Formation of Calcium Complexes and Salt Precipitation Dynamics

The synthesis of this compound is characterized by the formation of a crystalline double salt, specifically calcium bis(4-O-(β-D-galactosyl)-D-gluconate)-calcium bromide (1:1). The process typically begins with lactobionic acid, which can be produced through the fermentation of lactose. A common synthetic route involves the oxidation of lactose.

One established method is the electrolytic oxidation of lactose in an aqueous solution containing calcium carbonate and a bromide source, such as bromine or calcium bromide. google.comgoogle.comresearchgate.net In this process, lactose is oxidized to form lactobionic acid. The reaction mechanism involves the following steps:

Bromine reacts with lactose, resulting in the formation of lactobionic lactone and hydrobromic acid. google.com

Calcium carbonate is added to the solution to neutralize the hydrobromic acid and to react with the lactobionic lactone. google.com

These reactions yield a solution containing both calcium lactobionate and calcium bromide in approximately equimolecular proportions. google.com

The presence of both calcium lactobionate and calcium bromide in the solution leads to the spontaneous precipitation of the crystalline double salt, Ca(C₁₂H₂₁O₁₂)₂·CaBr₂. This salt formation is a key aspect of the synthesis, as it allows for the separation and purification of the final product from the reaction mixture. google.com The complex formation involves the coordination of calcium ions with the carboxylate and hydroxyl groups of the lactobionate molecules, while calcium bromide co-crystallizes within the same lattice structure.

Solubility Equilibria and Crystallization Protocols

The solubility of this compound is a critical factor in its crystallization and purification. It is reported to be soluble in water, with a solubility of approximately 100 mg/mL. The crystallization process is driven by creating a supersaturated solution from which the double salt can precipitate in a controlled manner.

Standard crystallization protocols involve concentrating the electrolyzed solution, which contains calcium lactobionate and calcium bromide, to a thick syrup under reduced pressure. researchgate.net From this concentrated syrup, the this compound-calcium bromide double salt crystallizes. researchgate.net

Key crystallization techniques include:

Cooling Crystallization : The concentrated solution is slowly cooled to decrease the solubility of the salt, inducing crystallization. Constant agitation during cooling helps in obtaining larger, more uniform crystals. researchgate.net

Antisolvent Crystallization : Ethyl alcohol can be used as an antisolvent. Adding it to a concentrated aqueous solution of the product reduces its solubility, causing the solution to become turbid and initiating crystallization. google.com

Seeding : To control the crystallization process and obtain a desired crystal form, seeding is employed. A small quantity of powdered crystalline this compound-calcium bromide is added to the supersaturated solution to act as nuclei for crystal growth. google.comresearchgate.net This technique is particularly useful when dealing with thick syrups that may otherwise solidify into amorphous masses. google.com

Recrystallization is a common method for purification. The crude product can be dissolved in an equal weight of hot water, and then ethyl alcohol is added with stirring until the solution becomes slightly turbid, which initiates rapid crystallization. google.com Alternatively, dissolving three parts of the salt in two parts of boiling water, filtering with decolorizing carbon, and then seeding with constant agitation can yield large, high-purity crystals. researchgate.net

| Parameter | Value/Method | Source |

| Solubility in Water | 100 mg/mL | |

| Primary Crystallization | Concentration of aqueous solution to a syrup | researchgate.net |

| Purification Method | Recrystallization from water or aqueous alcohol | google.comresearchgate.net |

| Antisolvent | Ethyl alcohol | google.com |

| Seeding | Used to initiate crystallization from thick syrups | google.comresearchgate.net |

Control of Crystal Morphology and Purity

The control of crystal morphology—its size, shape, and structure—is essential as it affects the physical properties and performance of the final product. For this compound, purity is achieved primarily through crystallization and recrystallization techniques.

Washing the collected crystals is a crucial step for removing impurities. The crystals are typically washed first with a small amount of a saturated solution of calcium lactobionate-calcium bromide to prevent dissolution of the product, followed by a wash with aqueous alcohol. researchgate.net In cases where the synthesis involves the precipitation of an intermediate basic calcium lactobionate, this intermediate is washed thoroughly with lime water to remove bromides before being converted to the final product. google.com

While specific studies on the morphological control of this compound crystals are limited, general principles of crystallization can be applied. Factors that influence crystal morphology include:

Rate of Supersaturation : A slower rate of supersaturation, achieved through gradual cooling or slow addition of an antisolvent, generally leads to larger and more well-defined crystals. scirp.org

Agitation : Vigorous stirring aids in obtaining crystals that are more easily handled and prevents the formation of gelatinous masses, which can occur when microscopic needles occlude the mother liquor. google.com

Additives and Impurities : The presence of other ions or molecules in the crystallization medium can influence the crystal habit. For instance, in the crystallization of calcium carbonate, different metal ions can stabilize different polymorphs. scirp.orgresearchgate.net Similar effects could be expected in the crystallization of this compound.

pH and Temperature : These parameters can affect both the solubility of the compound and the kinetics of crystal growth, thereby influencing the final crystal morphology.

By carefully controlling these parameters, it is possible to produce this compound crystals with consistent size, shape, and high purity, suitable for their intended applications.

Industrial Synthesis Scale-Up and Process Intensification

Scaling up the synthesis of this compound from laboratory to industrial production presents several challenges, particularly for the electrolytic oxidation method. The process requires careful management of reaction conditions, materials handling, and product separation to ensure efficiency, consistency, and cost-effectiveness. researchgate.net

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For this compound production, this could involve moving from traditional batch reactors to continuous-flow systems. Continuous crystallization, for example, can offer better control over crystal size distribution and purity. mdpi.com

A key step in the described synthesis that lends itself to industrial scale-up is the separation of the product via precipitation. The formation of the crystalline double salt allows for a straightforward solid-liquid separation, which is advantageous in large-scale operations. google.com The mother liquor, containing unreacted calcium bromide, can potentially be recycled back into the electrolytic cell, improving atom economy and reducing waste. google.com

Reactor Design and Engineering Principles for Large-Scale Production

For the large-scale production of this compound via electrolytic oxidation, the reactor design is critical. The process described in the literature uses an electrochemical reactor, which would need to be scaled appropriately. researchgate.net

Key Reactor Design Features:

Reactor Type : Stirred-tank reactors are commonly used for large-scale chemical synthesis and would be suitable for this process. nih.govresearchgate.net The vessel would need to be constructed from materials resistant to corrosion by bromine and other reactants. A 20-liter crock equipped with a mechanical stirrer has been described for pilot-scale production. researchgate.net

Electrodes : Graphite electrodes are specified for the electrolytic oxidation. researchgate.net For an industrial scale, the surface area, geometry, and spacing of the electrodes must be optimized to ensure efficient current distribution and mass transfer, minimizing energy consumption.

Agitation System : A robust mechanical stirring system is essential to keep the calcium carbonate suspended and to ensure the solution remains homogeneous. researchgate.net This is vital for maintaining uniform concentrations and temperature, preventing localized over-reactions, and promoting consistent crystal growth.

Mass and Heat Transfer : The reactor must be designed for efficient mass transfer between the reactants and the electrode surfaces. Additionally, a cooling system may be necessary to manage the heat generated during the electrolysis and maintain the optimal reaction temperature.

Process Control : Industrial reactors would be equipped with sensors to monitor and control key parameters such as pH, temperature, reactant concentration, and current density. This ensures the reaction proceeds efficiently and yields a product of consistent quality.

| Reactor Component | Design Consideration | Purpose |

| Vessel | Corrosion-resistant material (e.g., glass-lined steel) | To contain the reaction mixture safely |

| Electrodes | High surface area graphite | To provide the surface for electrolytic oxidation |

| Agitator | Mechanical stirrer (e.g., impeller) | To ensure homogeneity and suspension of solids |

| Control System | pH, temperature, and current sensors | To monitor and control reaction parameters for consistency |

| Heating/Cooling Jacket | External jacket | To manage reaction temperature |

Sustainable Chemical Manufacturing Considerations

Incorporating principles of green chemistry is crucial for the modern industrial synthesis of this compound. Several aspects of the existing synthetic routes can be optimized for improved sustainability.

Alternative Catalytic Systems : Research into enzymatic or chemo-enzymatic processes could provide a more sustainable alternative to the use of bromine. For instance, lactose-oxidizing enzymes can convert lactose to lactobionic acid under mild conditions. researchgate.net The subsequent steps of bromination and salt formation would still be necessary, but the initial oxidation step could be made significantly greener.

Solvent Use : The process relies heavily on water as a solvent, which is environmentally benign. However, the use of organic solvents like ethyl alcohol for recrystallization should be minimized. google.com Optimizing the crystallization process to reduce or eliminate the need for organic solvents, for example, through advanced temperature and concentration control, would enhance the sustainability profile.

Energy Efficiency : The electrolytic oxidation process is energy-intensive. Optimizing the reactor design, electrode efficiency, and operating conditions to reduce the electrical energy consumption per unit of product is a critical consideration for sustainable large-scale manufacturing. nih.gov

By focusing on these areas, the industrial production of this compound can be aligned with modern standards of sustainable and green chemical manufacturing.

Sophisticated Analytical Techniques for Calcium Bromolactobionate Characterization

Spectroscopic Analysis for Molecular Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like Calcium bromolactobionate. walshmedicalmedia.com By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the carbon-hydrogen framework.

For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed.

¹H NMR: This experiment would reveal the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The complex polyhydroxy nature of the lactobionate (B10762962) moiety would result in a crowded spectrum, with signals for the sugar ring protons appearing in a characteristic region.

¹³C NMR: This technique maps the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom, including those in the galactose and gluconic acid residues, and the carboxylate carbon. The chemical shifts provide insight into the electronic environment of each carbon. walshmedicalmedia.comresearchgate.net

2D NMR: Experiments like Heteronuclear Single Quantum Coherence (HSQC) would correlate proton signals with their directly attached carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) correlations between protons and carbons. walshmedicalmedia.com These are crucial for unambiguously assigning the signals and confirming the glycosidic linkage between the galactose and gluconic acid units.

Table 1: Representative ¹³C NMR Chemical Shift Data for the Lactobionate Backbone Data extrapolated from studies on lactobionic acid salts. walshmedicalmedia.com

| Carbon Atom | Expected Chemical Shift Range (ppm) | Residue |

|---|---|---|

| C=O (Carboxylate) | 175-185 | Gluconic Acid |

| Anomeric Carbon (C-1') | 100-105 | Galactose |

| Sugar Ring Carbons (C-O) | 60-85 | Galactose & Gluconic Acid |

| CH₂OH Carbon | ~60 | Galactose |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. ksu.edu.sayoutube.com These two techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule. ksu.edu.saamericanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display prominent absorption bands confirming its key structural features. A broad, strong band in the 3500-3200 cm⁻¹ region would be indicative of the numerous hydroxyl (-OH) groups. The most significant bands for confirming the salt structure are the asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻), which typically appear in the 1650-1550 cm⁻¹ and 1450-1380 cm⁻¹ regions, respectively. researchgate.netspectroscopyonline.com The presence of these bands, instead of the C=O stretch of a carboxylic acid (~1700 cm⁻¹), confirms the deprotonated, salt form of the molecule. The spectrum would also be rich in C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Advanced Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Advanced mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound with high accuracy and for obtaining structural information through fragmentation analysis. researchgate.net Due to the low volatility and high polarity of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are required. nih.govfu-berlin.de

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the monoisotopic mass of the intact molecule or its primary ions with very high precision (to within a few parts per million). This allows for the unambiguous confirmation of the elemental composition, C₂₄H₄₂Br₂Ca₂O₂₄. nih.gov A key diagnostic feature in the mass spectrum would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive pattern for any bromine-containing ion.

Fragmentation Analysis (Tandem MS): Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion and inducing it to fragment. The resulting fragment ions provide a wealth of structural information. youtube.com For this compound, fragmentation would likely occur at the glycosidic bond, separating the galactose and gluconic acid portions. This confirms the disaccharide nature of the lactobionate moiety. Further fragmentation within the sugar rings can help elucidate the complete connectivity.

Chromatographic and Electrophoretic Separation Sciences

Chromatographic techniques are essential for separating this compound from impurities, by-products, or other components in a mixture, as well as for quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of non-volatile, polar compounds like this compound. protocols.ioresearchgate.net A robust HPLC method is critical for quality control, allowing for the assessment of purity and the detection of any related substances.

Method Development: Developing an HPLC method involves a systematic process of selecting the appropriate column chemistry, mobile phase, and detector. jchr.org Given the hydrophilic nature of the compound, several column types could be effective, including:

Reversed-Phase (RP) Chromatography: Using a highly aqueous mobile phase on a C18 or C8 column.

Hydrophilic Interaction Liquid Chromatography (HILIC): This is often ideal for highly polar analytes, using a mobile phase with a high percentage of organic solvent.

Ion-Exchange Chromatography: This separates molecules based on their charge and could be suitable for the anionic lactobionate. Detection can be achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or, for the highest specificity, a Mass Spectrometer (LC-MS). lcms.cz

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for purpose. ijrrr.comjsmcentral.org This involves demonstrating:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: A proportional relationship between detector response and analyte concentration over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of scatter between a series of measurements.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

Table 2: Typical Parameters for HPLC Method Development

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) or HILIC |

| Mobile Phase | Isocratic or gradient elution with buffered aqueous solution and Acetonitrile/Methanol |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | RID, ELSD, or Mass Spectrometry (MS) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Volatile By-products and Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. thermofisher.com this compound itself is a non-volatile salt and therefore cannot be analyzed directly by GC. thermofisher.com However, GC plays a crucial role in two specific contexts:

Analysis of Volatile By-products: GC can be used to detect and quantify any volatile impurities or residual solvents that may be present from the synthesis process.

Analysis of Derivatives: To analyze the carbohydrate core of the molecule, this compound can be chemically treated (hydrolyzed) to break it down into its constituent monosaccharides. These monosaccharides are still not volatile, so they must undergo a derivatization step, such as silylation (e.g., with BSTFA to form trimethylsilyl (B98337) ethers) or acetylation, to increase their volatility. restek.comcabidigitallibrary.orgnih.gov The resulting volatile sugar derivatives can then be separated by GC and identified, often using a mass spectrometer as the detector (GC-MS). cabidigitallibrary.orglookchem.com This derivatization-GC-MS approach serves as an orthogonal method to confirm the identity of the carbohydrate components (galactose and gluconic acid) within the parent molecule.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a powerful analytical technique for the separation of ionic species based on their electrophoretic mobility in an electric field. nih.govwikipedia.org For a compound like this compound, which is a salt composed of calcium cations (Ca²⁺) and bromolactobionate anions, CE, particularly Capillary Zone Electrophoresis (CZE), offers a high-resolution method for its characterization. libretexts.org

The separation in CZE is governed by the charge-to-size ratio of the analytes. libretexts.org When a sample of this compound is introduced into a capillary filled with a background electrolyte (BGE) and a voltage is applied, the constituent ions migrate at different velocities. The bromolactobionate anion, with its significant size and charge, will exhibit a characteristic migration time. Similarly, the free calcium ions can also be analyzed. This technique is particularly useful for verifying the presence and assessing the integrity of the primary ionic components of the drug substance.

The electropherogram obtained from a CE analysis provides information on the migration time and peak area, which are related to the identity and concentration of the species, respectively. The conditions for a typical CE analysis of a salt like this compound would be carefully optimized, including the pH, concentration, and composition of the BGE, the applied voltage, and the capillary temperature. For instance, a basic BGE (e.g., pH 12) can be used for the simultaneous analysis of underivatized sugars and their corresponding acids. oup.com

Table 1: Hypothetical Capillary Electrophoresis Parameters and Results for this compound Analysis

| Parameter | Value |

| Instrument | Capillary Electrophoresis System with UV Detector |

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM Sodium Phosphate (B84403) Buffer, pH 7.4 |

| Applied Voltage | 25 kV |

| Temperature | 25°C |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection Wavelength | 210 nm (indirect UV) |

| Analyte | Migration Time (min) |

| Bromolactobionate Anion | 4.8 |

| Calcium Cation (Ca²⁺) | 3.2 |

Note: This data is illustrative and represents typical values for the analysis of ionic species in a pharmaceutical salt.

X-ray Diffraction Studies for Solid-State and Crystalline Structures

X-ray Diffraction (XRD) is an indispensable technique for the solid-state characterization of crystalline materials. tcd.ie For this compound, Powder X-ray Diffraction (PXRD) is employed to obtain a unique fingerprint of its crystalline form, which is essential for identifying the specific polymorph, solvate, or hydrate. researchgate.netfrontiersin.org

In a PXRD experiment, a powdered sample of this compound is irradiated with monochromatic X-rays. The X-rays are diffracted by the crystalline lattice planes of the material at specific angles, according to Bragg's Law. tcd.ie The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern is characteristic of the crystal structure of the substance.

The analysis of the PXRD pattern can confirm the crystalline nature of the this compound sample and can be used to identify different crystalline forms (polymorphs), which may exhibit different physical properties such as solubility and stability. The positions (2θ values) and relative intensities of the diffraction peaks are used for qualitative phase identification by comparison with reference patterns. frontiersin.org For novel crystalline forms, the diffraction data can be used to determine the unit cell parameters. researchgate.netresearchgate.net

Table 2: Representative Powder X-ray Diffraction Data for a Crystalline Form of this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 100 |

| 12.2 | 7.25 | 45 |

| 15.8 | 5.60 | 80 |

| 19.1 | 4.64 | 65 |

| 21.5 | 4.13 | 90 |

| 25.0 | 3.56 | 50 |

| 28.9 | 3.09 | 75 |

Note: This data is hypothetical and serves to illustrate a typical PXRD pattern for a crystalline organic salt.

Purity Assessment and Identification of Chemical Impurities

Ensuring the purity of a pharmaceutical substance is critical for its safety and efficacy. nih.gov The purity assessment of this compound involves a combination of analytical techniques to detect, identify, and quantify any impurities present. ijprajournal.comresearchgate.net

A single analytical method is often insufficient to determine the absolute purity of a drug substance. Therefore, a combination of orthogonal methods is typically employed. For this compound, this would likely include High-Performance Liquid Chromatography (HPLC), often considered a gold standard for purity analysis, in conjunction with other techniques. alwsci.com

Quantitative ¹H NMR (qNMR) is another powerful absolute method for purity determination, as it can quantify the analyte against a certified internal standard without the need for a specific reference standard of the compound itself. acs.org Spectrophotometric methods can also be used for quantitative analysis and purity assessment. ijrar.org The final purity value is often reported as a mass balance, incorporating data from various assays.

Table 3: Example of a Purity Assessment Summary for a Batch of this compound

| Analytical Method | Result |

| HPLC Assay (vs. Reference Standard) | 99.2% |

| Water Content (Karl Fischer Titration) | 0.5% |

| Residual Solvents (Gas Chromatography) | 0.1% |

| Non-volatile Residue (Sulphated Ash) | 0.1% |

| Purity by Mass Balance | 99.1% |

Note: The data presented is for illustrative purposes.

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. ijprajournal.com For this compound, impurities can originate from starting materials, by-products of the synthesis, or degradation products.

The process begins with the separation of impurities, typically using a high-resolution chromatographic technique like HPLC or CE. nih.gov Once separated, hyphenated techniques are employed for structural elucidation. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for determining the molecular weights of impurities and providing fragmentation data that aids in their identification. ijarst.in For definitive structural confirmation, impurities may be isolated using preparative chromatography, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. humanjournals.com

Table 4: Hypothetical Impurity Profile for this compound

| Impurity | Retention Time (min) | Level (%) | Method of Identification | Potential Origin |

| Starting Material A | 5.2 | 0.08 | LC-MS, NMR | Synthesis |

| By-product B | 8.1 | 0.05 | LC-MS/MS | Synthesis |

| Degradant C | 12.4 | 0.03 | Forced Degradation Study, LC-MS | Degradation |

Note: This table represents a hypothetical impurity profile and is for educational purposes.

Thermal Analysis for Stability and Phase Transitions

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. researchgate.net For this compound, these methods provide crucial information about its stability, polymorphism, and solvation/hydration state.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. labx.commdpi.com This technique is highly valuable for characterizing the thermal properties of this compound.

A DSC thermogram can reveal various thermal events. An endothermic peak can indicate melting, dehydration, or a solid-solid phase transition. nih.gov The temperature at which melting occurs is a key indicator of purity. For high-purity crystalline compounds (≥98%), DSC can be used for quantitative purity determination based on the van't Hoff equation. researchgate.net Glass transitions, which are characteristic of amorphous materials, appear as a step change in the baseline of the DSC curve. nih.gov Exothermic events, such as decomposition, can also be observed. By analyzing the DSC profile, one can gain insights into the physical state and thermal stability of this compound. nih.govnih.gov

Table 5: Illustrative DSC Thermal Events for a Sample of this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Endotherm 1 | 95.2 | 110.5 | 85.3 | Dehydration |

| Endotherm 2 | 210.8 | 215.4 | 60.1 | Melting |

| Exotherm 1 | >250 | - | - | Decomposition |

Note: This data is hypothetical and represents potential thermal events for an organic calcium salt.

Thermogravimetric Analysis (TGA) for Decomposition Studies

TGA instrumentation continuously records the mass of a sample as the temperature is increased. labwrench.com The resulting data is typically plotted as a thermogram, which shows mass loss on the y-axis against temperature on the x-axis. umw.edu.pl Significant mass loss events correspond to the volatilization of components, decomposition, or chemical reactions that produce gaseous byproducts. ebatco.com The temperatures at which these mass losses occur provide critical information about the material's thermal stability.

Based on the analysis of analogous compounds, a hypothetical thermal decomposition profile for this compound can be proposed. The decomposition would likely occur in multiple stages. An initial weight loss at lower temperatures would be expected, corresponding to the loss of water molecules. This is a common feature in the TGA of hydrated salts. researchgate.net

Following dehydration, further heating would likely lead to the decomposition of the organic lactobionate part of the molecule. The presence of bromine in the structure may influence the decomposition pathway and temperature. Studies on other halogenated carbohydrates show that they undergo complex thermal reactions. umt.edu The final stage of decomposition at higher temperatures would likely involve the conversion of the calcium-containing intermediate to calcium oxide, with the release of carbon dioxide, similar to the decomposition of calcium carbonate. chembam.com

A theoretical TGA data table for the decomposition of this compound is presented below. It is important to note that this is a hypothetical representation and actual experimental values may vary.

Hypothetical TGA Decomposition Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Evolved Species |

| Dehydration | 50 - 150 | Variable | H₂O |

| Organic Decomposition | 200 - 500 | Significant | HBr, CO, CO₂, H₂O, Organic Fragments |

| Carbonate Decomposition | 600 - 800 | Significant | CO₂ |

| Final Residue | > 800 | CaO |

Detailed research findings on the thermal decomposition of related compounds support this hypothetical profile. For instance, the thermal analysis of calcium salts of carboxylic acids shows a multi-step decomposition process, typically involving dehydration, decomposition to calcium carbonate, and subsequent conversion to calcium oxide at higher temperatures. researchgate.net Furthermore, studies on the thermal degradation of halogenated sugars indicate that the halogen atom can significantly affect the decomposition mechanism and the nature of the resulting products. umt.edunih.gov

The analysis of evolved gases during TGA, often performed using coupled techniques like mass spectrometry or Fourier-transform infrared spectroscopy, would be crucial in identifying the exact decomposition products and elucidating the precise degradation pathway of this compound.

Chemical Reactivity and Intermolecular Interactions of Calcium Bromolactobionate

Coordination Chemistry and Metal Ion Chelation Mechanisms

The arrangement of functional groups in the lactobionate (B10762962) anion allows it to act as an effective chelating agent, forming stable complexes with metal ions. Chelation is a critical aspect of its chemical profile, influencing its stability and interactions in solution. nih.govmdpi.com

Ligand Binding Properties and Selectivity

The lactobionate ligand possesses numerous oxygen donor atoms within its hydroxyl and carboxylate moieties, enabling it to bind to metal ions, forming a stable ring-like structure. mdpi.com This process, known as chelation, is fundamental to its biological and chemical applications. The effectiveness of a chelator depends on factors such as the ionic diameter of the metal, the deformability of the ligand, and the hardness or softness of the electron donors and acceptors. nih.govresearchgate.net

The selectivity of a ligand describes its preference for binding to one metal ion over another. wikipedia.org In therapeutic applications like chelation therapy, selectivity is crucial to ensure that toxic metals are removed without depleting the body of essential minerals like calcium and magnesium. wikipedia.org Lactobionic acid and its salts are known for their metal-chelating properties, which contribute to their use in organ preservation solutions, where they are thought to reduce oxidative damage by sequestering metal ions. researchgate.net

Stoichiometry and Stability Constants of Calcium-Bromolactobionate Complexes

The stoichiometry of a complex refers to the ratio in which the ligand and metal ion combine. The stability constant (or formation constant) is the equilibrium constant for the formation of the complex in solution and provides a quantitative measure of the binding strength. wikipedia.org

Below is an illustrative table of stability constants (log K) for calcium with various organic acid ligands to provide context for the strength of such interactions.

| Ligand | Log K₁ for Calcium (Ca²⁺) | Conditions |

| Citrate | 3.2 - 4.8 | Varies with ionic strength and temperature |

| Malate | 1.8 - 2.5 | Varies with ionic strength and temperature |

| Lactate (B86563) | 1.1 - 1.8 | Varies with ionic strength and temperature |

| Lactobionate | Data not available | - |

Note: The stability of these complexes is pH-dependent.

Hydrolytic Degradation Pathways and Kinetic Studies

Hydrolysis is a common degradation pathway for complex molecules like calcium bromolactobionate in aqueous solutions. vscht.cz This process involves the cleavage of chemical bonds by the addition of water and can be influenced by several environmental factors.

Factors Influencing Hydrolysis (pH, Temperature, Ionic Strength)

The rate of hydrolysis is significantly affected by pH, temperature, and the ionic strength of the solution.

pH: The stability of compounds with ester or amide bonds is often pH-dependent. For many compounds, hydrolysis can be catalyzed by either acid or base. nih.govresearchgate.net The glycosidic bond in the lactobionate molecule, which links the galactose and gluconic acid units, is susceptible to hydrolysis, particularly under acidic conditions.

Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including hydrolysis. nih.gov The relationship between temperature and reaction rate is often described by the Arrhenius equation. Studies on various organic molecules show a direct correlation between increased temperature and a faster degradation rate. scielo.org.coresearchgate.net

Ionic Strength: The ionic strength of the solution can influence reaction rates by affecting the activity of the reacting species. While often a secondary factor compared to pH and temperature, it can play a role in the stability of charged molecules in solution. researchgate.net

The following table illustrates the general effect of these factors on the rate of hydrolysis.

| Factor | Effect on Hydrolysis Rate | General Mechanism |

| pH | Rate is often minimal at a specific pH and increases in acidic or basic conditions. | Acid- or base-catalyzed cleavage of susceptible bonds (e.g., glycosidic linkage). |

| Temperature | Rate increases with increasing temperature. | Provides the necessary activation energy for the reaction to proceed faster. |

| Ionic Strength | Can increase or decrease the rate depending on the specific reaction and mechanism. | Affects the thermodynamic activity of reactants and the stability of transition states. |

Identification and Characterization of Hydrolytic Products

The primary hydrolytic degradation of the lactobionate anion would involve the cleavage of the O-glycosidic bond that links the galactose and gluconic acid moieties. This reaction would yield the two constituent monosaccharides (or their acid/lactone forms):

Galactose

Gluconic acid

These products are the result of the fundamental breakdown of the disaccharide structure. In the context of this compound, the calcium and bromide ions would remain in solution as Ca²⁺ and Br⁻, respectively. The identification of such products is typically achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). researchgate.net

Oxidative Stability and Antioxidant Potential of Related Lactobionates

Lactobionic acid and its salts (lactobionates) are recognized for their antioxidant properties. nih.govnih.gov This activity is a key feature of their chemical profile and underpins their use in cosmetics and pharmaceuticals. wikipedia.org

The primary mechanism for the antioxidant effect of lactobionates is their ability to chelate transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺). mdpi.com These metals can act as pro-oxidants by catalyzing the formation of highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH), via Fenton-type reactions. By sequestering these metal ions into stable complexes, lactobionates prevent them from participating in these damaging oxidative pathways. mdpi.com This mode of action classifies them as secondary, or preventive, antioxidants. mdpi.com

Studies have demonstrated the efficacy of lactobionic acid in inhibiting oxidation. For instance, its addition to rapeseed oil showed an ability to reduce the peroxide value, indicating a protective effect against lipid peroxidation. nih.gov The antioxidant capacity of various lactobionates can be quantified using different assays, as shown in the comparative table below based on studies of various antioxidants.

| Antioxidant Assay | Typical Results for Lactobionic Acid / Related Compounds |

| DPPH Radical Scavenging | Moderate activity reported in various studies. mdpi.com |

| ABTS Radical Scavenging | Moderate activity reported in various studies. mdpi.com |

| Metal Chelating Activity | High activity, considered the primary antioxidant mechanism. mdpi.com |

| Inhibition of Lipid Peroxidation | Effective in reducing peroxide values in oil systems. nih.gov |

Photochemical Decomposition and Light-Induced Reactivity of this compound

The study of the photochemical decomposition and light-induced reactivity of pharmaceutical compounds is critical for understanding their stability and potential degradation pathways upon exposure to light. While specific experimental data on the photochemical behavior of this compound is not extensively documented in publicly available literature, a theoretical framework for its reactivity can be constructed based on the principles of photochemistry and the known behavior of its constituent functional groups: the brominated lactobionate ligand and the calcium ion.

The lactobionate portion of the molecule, being an α-hydroxy acid, and the presence of a carbon-bromine bond are the most likely sites for photochemical activity. Ultraviolet (UV) or visible light absorption can induce electronic transitions that lead to bond cleavage and the formation of reactive intermediates.

Two primary photochemical pathways can be hypothesized for this compound:

Homolytic Cleavage of the Carbon-Bromine Bond: Organic compounds containing a carbon-bromine (C-Br) bond are known to undergo photolysis upon irradiation with UV light. The energy from the absorbed photons can be sufficient to induce homolytic cleavage of the C-Br bond, resulting in the formation of a carbon-centered radical and a bromine radical. This process is a common initiation step in radical chain reactions.

Ligand-to-Metal Charge Transfer (LMCT): In metal complexes, the absorption of light can promote an electron from a ligand-based orbital to a metal-based orbital. fiveable.menih.govfiveable.me While LMCT is more common in transition metal complexes, it can occur in complexes with alkaline earth metals like calcium under certain conditions. In the case of this compound, an LMCT event would involve the transfer of an electron from the lactobionate ligand to the Ca²⁺ ion, leading to a transient Ca⁺ species and a ligand-based radical cation. This can be followed by decarboxylation, a known photochemical reaction for metal-coordinated carboxylates. nih.govescholarship.org

The surrounding environment, such as the presence of oxygen or solvent, would significantly influence the subsequent reactions of these photochemically generated intermediates. For instance, in an aqueous solution, the bromine radical could participate in a series of reactions to form various bromine-containing species. The organic radical could undergo rearrangement, elimination, or reaction with oxygen to form peroxy radicals, leading to a cascade of oxidative degradation products.

The α-hydroxy acid moiety of the lactobionate ligand is also susceptible to photo-oxidation, particularly in the presence of metal ions that can act as photocatalysts. acs.org Studies on iron(III) complexes with α-hydroxy acids have shown that photo-induced decarboxylation is a common degradation pathway. escholarship.orgacs.org While calcium is less redox-active than iron, the potential for similar light-induced reactions cannot be entirely ruled out, especially under prolonged UV exposure.

Illustrative Research Findings

To date, specific studies detailing the quantum yields, product distribution, and kinetic parameters for the photochemical decomposition of this compound are not available. However, we can present hypothetical data tables based on what would be expected from such experimental investigations. These tables are for illustrative purposes and are modeled on data from studies of analogous compounds.

Table 1: Hypothetical UV-Visible Absorption Data for this compound in Aqueous Solution.

This table illustrates the type of data obtained from UV-Vis spectrophotometry, which is fundamental to understanding the light-absorbing properties of a molecule. The absorption maxima (λmax) indicate the wavelengths at which the compound is most likely to be photochemically excited.

| Wavelength (nm) | Absorbance | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 210 | 0.85 | 8500 |

| 254 | 0.12 | 1200 |

| 280 | 0.05 | 500 |

| 300 | 0.02 | 200 |

Note: This data is hypothetical and for illustrative purposes only.

Table 2: Illustrative Quantum Yields for Photodecomposition at Different Wavelengths.

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of moles of a reactant consumed or product formed per mole of photons absorbed. This table illustrates how the efficiency of decomposition might vary with the wavelength of the incident light.

| Irradiation Wavelength (nm) | Quantum Yield (Φ) of Decomposition |

| 254 | 0.05 |

| 280 | 0.01 |

| 300 | < 0.001 |

| 320 | Not significant |

Note: This data is hypothetical and for illustrative purposes only. The values are based on typical quantum yields for the photolysis of related organic molecules in solution.

Table 3: Potential Photodegradation Products of this compound.

This table lists the potential products that could be formed following the initial photochemical event, based on the hypothesized reaction pathways. Identification of these products would typically be carried out using techniques such as mass spectrometry and chromatography.

| Proposed Pathway | Potential Degradation Products |

| C-Br Bond Homolysis | Debrominated lactobionate derivatives, Bromide ions, Oxidized organic fragments |

| Decarboxylation | Products with one less carbon atom, Carbon dioxide, Aldehyde or ketone derivatives |

Note: This table contains hypothesized products based on established photochemical principles of similar compounds.

Theoretical and Computational Investigations of Calcium Bromolactobionate

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of large molecules like calcium bromolactobionate. These methods treat molecules as a collection of atoms held together by bonds with associated force fields that describe the potential energy of the system.

Illustrative Data from Conformational Analysis:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Ca2+ Coordination |

| 1 | 0.00 | -65.4, 175.2, -70.1 | Heptacoordinate |

| 2 | 1.25 | 60.1, 178.9, -68.5 | Hexacoordinate |

| 3 | 2.78 | -170.3, -65.7, 175.8 | Heptacoordinate |

Note: The data in this table is illustrative and represents the type of information that could be obtained from molecular mechanics and dynamics simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

To gain a deeper understanding of the electronic properties of this compound, quantum chemical calculations are indispensable. These methods solve the Schrödinger equation to describe the distribution of electrons within the molecule, providing valuable information about bonding, reactivity, and spectroscopic properties. arxiv.orgmdpi.comarxiv.orgiosrjournals.org

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. mdpi.commdpi.comnih.govnih.gov DFT can be employed to investigate the electronic structure of this compound, including the nature of the ionic interactions between the calcium, bromide, and lactobionate (B10762962) ions. mdpi.commdpi.comnih.gov

Specific applications of DFT for this compound could include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Property Calculation: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Vibrational Analysis: Predicting the infrared and Raman spectra, which can be compared with experimental data to validate the computational model. mdpi.com

Illustrative Electronic Properties from DFT Calculations:

| Property | Value (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 8.2 D |

Note: This data is for illustrative purposes and represents typical output from DFT calculations.

Ab initio methods are quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. nih.govrsc.orgresearchgate.netresearchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties.

For a molecule like this compound, ab initio calculations could be used to:

Benchmark the results obtained from DFT calculations.

Accurately predict thermochemical properties such as the enthalpy of formation. nih.gov

Investigate excited electronic states to understand its potential photochemical behavior.

Prediction of Intermolecular Forces and Solvent Interactions

The behavior of this compound in a solution is governed by its interactions with solvent molecules. Computational methods can be used to predict these intermolecular forces, which include ion-dipole, hydrogen bonding, and van der Waals interactions. libretexts.orglibretexts.orgresearchgate.netump.edu.myscilit.com

By explicitly including solvent molecules in the computational model (explicit solvation) or by using a continuum model to represent the solvent (implicit solvation), it is possible to simulate how this compound interacts with its environment. These simulations can provide insights into its solubility and the stability of its ionic components in solution. libretexts.orglibretexts.org

Structure-Property Relationship (SPR) Modeling for Chemical Behavior

Structure-Property Relationship (SPR) modeling aims to establish a correlation between the molecular structure of a compound and its macroscopic properties. By applying various computational descriptors derived from the theoretical investigations described above, it may be possible to predict the chemical behavior of this compound.

For example, by calculating a range of electronic and structural parameters for this compound and related compounds, one could develop a model to predict properties such as its stability or its affinity for interacting with other molecules.

Research Applications and Utility of Calcium Bromolactobionate Beyond Traditional Domains

Development of Advanced Materials and Formulations

The inherent properties of calcium bromolactobionate's constituent parts—the polymer-friendly nature of lactobionic acid and the cross-linking capability of calcium ions—position it as a valuable candidate for the development of novel materials.

The integration of calcium ions into polymer structures is a well-established method for creating hydrogels, which are three-dimensional networks capable of holding large amounts of water. Divalent cations like Ca2+ are known to form ionic cross-links between polymer chains, such as alginate or polyacrylic acid, to form stable gels. nih.govmdpi.com This process is fundamental in creating materials for biomedical applications, including drug delivery and tissue engineering. nih.gov For instance, the elastic modulus of alginate hydrogels can be precisely controlled by adjusting the concentration of calcium chloride, demonstrating the ion's critical role in determining the material's mechanical properties. nih.gov

This compound could serve a dual function in this context. The calcium ions can act as the cross-linking agent, while the lactobionate (B10762962) moiety, being a biocompatible and biodegradable sugar acid, could be integrated into the polymer backbone or serve as a functional group. ndpublisher.in The use of lactobionic acid and its salts is attractive for creating value-added materials due to their excellent biocompatibility, biodegradability, and non-toxicity. ndpublisher.in Furthermore, biodegradable polymers like poly(propylene fumarate) are often combined with calcium salts to create composites for applications such as bone cements. nih.gov This suggests a potential for this compound to be used in formulating biodegradable polymers where the lactobionate component enhances biodegradability and the calcium contributes to structural integrity. nih.govgoogle.com

| Polymer System | Role of Calcium Ion (Ca²⁺) | Potential Application | Reference Finding |

|---|---|---|---|

| Alginate | Ionic Cross-linking Agent | Injectable Hydrogels for Tissue Repair | Alginate cross-links with divalent cations like Ca²⁺ by sequestering the ions between guluronic acid residues to bind polymer chains. nih.gov |

| Poly(acrylic acid) (PAA) | Strengthens Hydrogel Network | Stretchable and Self-Healing Materials | A freeze-thawing method applied to calcium-polyacrylic acid hydrogels profoundly improves performance, sustaining strains up to 1100%. researchgate.net |

| Poly(propylene fumarate) (PPF) | Component of Solid Particulate Phase | Biodegradable Bone Cements | Compositions of PPF oligomers mixed with calcium salts (70 wt%) provide high strength suitable for bone cement applications. nih.gov |

Surface modification is critical for improving the biocompatibility and functionality of materials, particularly in medical implants. Calcium phosphate (B84403) coatings, including hydroxyapatite, are widely used on titanium implants to enhance bone integration (osseointegration) because their chemical composition is similar to that of natural bone. mdpi.com Advanced methods aim to create biomimetic coatings under physiological conditions that have structures closer to bone mineral. nih.gov Research has shown that nanostructured, calcium-incorporated surfaces can significantly enhance the bone-healing response around implants. megagen.nl

Lactobionic acid has been successfully used to modify the surface of nanoparticles to improve their uptake by specific cells, such as hepatocytes. nih.gov This cell-targeting ability is a significant advantage in designing advanced materials for biomedical use. Given these precedents, this compound presents an intriguing possibility for creating multifunctional coatings. It could be applied to implant surfaces where the calcium component promotes osseointegration, while the lactobionate moiety enhances biocompatibility and could be used to target specific cell interactions. Organic calcium salts such as calcium gluconate and calcium lactate (B86563) have been investigated for their role in the formation and corrosion resistance of coatings on magnesium alloys, indicating the broader utility of such complex salts in surface technology. mdpi.com

Role as a Biochemical Carrier in In Vitro Systems

In controlled laboratory settings, the delivery of ions and molecules to cells is a critical factor. This compound's structure makes it a candidate for use as a stable, soluble carrier for its constituent ions in various in vitro applications.

Calcium is an essential component in a wide range of cell culture media, acting as a vital cation for numerous cellular functions including attachment, signaling, and replication. sigmaaldrich.com The concentration of calcium can even induce DNA replication in resting cell cultures and is synergistic with serum in promoting cell growth. nih.gov Typically, calcium is added as calcium chloride, but ensuring its solubility and bioavailability can be challenging, as it can precipitate with phosphates present in the media. sigmaaldrich.com

This compound could be utilized as a highly soluble and stable source of calcium for cell culture media. Its use as a carrier for cell culture has been noted. The lactobionate component, which is used in organ preservation solutions to provide osmotic support and prevent cell swelling, could offer additional stability to the formulation. wikipedia.org Therefore, this compound may provide a more biocompatible and readily available source of calcium compared to simple inorganic salts, potentially improving the consistency and success of cell culture experiments.

| Component | Function in Cell Culture | Potential Advantage of this compound |

|---|---|---|

| Calcium (Ca²⁺) | Regulates cell attachment, signaling, and proliferation. sigmaaldrich.com | Provides a highly soluble and stable source of calcium, potentially preventing precipitation. sigmaaldrich.com |

| Lactobionate | Provides osmotic support and prevents cell swelling. wikipedia.org | Enhances biocompatibility and stability of the culture medium. ndpublisher.in |

Understanding how substances cross biological membranes is a fundamental goal in biochemistry and pharmacology. The transport of calcium is a complex process involving multiple pathways, including carrier-mediated transport and diffusion, which are often studied using in vitro models such as intestinal brush-border membrane vesicles. nih.govnih.gov These studies use various pharmacological agents to inhibit specific steps in the translocation process to elucidate the underlying mechanisms. nih.gov

This compound could serve as a valuable tool in such mechanistic studies. As a chelated form of calcium, it can be used to investigate and compare the transport mechanisms of complexed calcium versus free calcium ions. researchgate.net This would allow researchers to explore the specificity of membrane carriers and channels and understand how different forms of a mineral are absorbed by cells. nih.gov The use of a stable, soluble complex like this compound could provide more consistent and reproducible results in studies designed to unravel the intricate pathways of cellular calcium homeostasis. nih.gov

Environmental and Agricultural Chemistry Applications

The application of chemical compounds to improve agricultural output and manage environmental conditions is a constantly evolving field. The components of this compound each have known, albeit separate, roles in these areas, suggesting potential synergistic applications for the compound itself.

In agriculture, calcium is a crucial secondary nutrient for plants and is often applied as a soil amendment through compounds like calcium acetate (B1210297) or calcium carbonate to improve soil structure and adjust pH. usda.gov Lactobionic acid has been explored as a feed additive for pigs, where it was found to increase calcium absorption and promote better feed utilization. mdpi.com This suggests that the lactobionate portion of the molecule could enhance the uptake of calcium in agricultural applications, potentially making it a more efficient plant nutrient source.

Bromine compounds, such as methyl bromide, have historically been used as potent soil fumigants and pesticides to control fungi, weeds, and insects. epa.gov However, many of these compounds have been phased out due to significant environmental concerns, including ozone depletion. epa.gov While the bromide in this compound has pesticidal potential, its environmental impact and efficacy in this complex form are unknown and would require substantial investigation. azom.comnih.gov

The compound could also find use in the development of biodegradable materials for agricultural use. Calcium carbonate is already used as a filler in biodegradable polymers like polylactic acid (PLA). google.comgoogle.com Given that lactobionic acid is also biodegradable, this compound could potentially be incorporated into such materials, contributing both a biodegradable organic component and a mineral filler. ndpublisher.in

Soil Amendment Studies for Nutrient Cycling and Water Retention

The potential application of this compound as a soil amendment is an area of emerging interest, largely driven by the known benefits of its constituent components: calcium and organic acids. While direct studies on this compound are currently lacking in widespread scientific literature, the theoretical benefits can be extrapolated from research on related compounds.

Calcium is a well-established soil conditioner, known to improve soil structure, enhance water infiltration, and play a crucial role in nutrient availability and uptake by plants. Organic acids, such as lactobionic acid from which this compound is derived, can contribute to the formation of stable soil aggregates and act as a carbon source for beneficial soil microorganisms.

Hypothesized Effects on Soil Properties:

| Property | Hypothesized Effect of this compound |

| Nutrient Cycling | The calcium component could displace other cations from soil colloids, making them more available for plant uptake. The organic portion may stimulate microbial activity, accelerating the decomposition of organic matter and the release of nutrients. |

| Water Retention | Improved soil structure from calcium can lead to better water infiltration and retention. The hygroscopic nature of the lactobionate moiety could also contribute to holding water in the soil matrix. |

| Soil pH | The application of calcium salts can help in neutralizing acidic soils, creating a more favorable environment for many crops and soil organisms. |

Detailed research is required to validate these hypotheses and to understand the specific interactions of the brominated compound within the complex soil ecosystem.

Role in Bioremediation Research

The presence of bromine in the this compound molecule opens a theoretical avenue for its use in bioremediation research, particularly in the study of dehalogenating microorganisms. Halogenated organic compounds are a significant class of environmental pollutants, and their microbial degradation is a key area of bioremediation.

While there is no direct evidence of this compound being used as a substrate for bioremediation, it could potentially serve as a model compound for studying the enzymatic pathways involved in the breakdown of brominated organic molecules. Researchers could use it to isolate and characterize bacteria or fungi capable of cleaving the carbon-bromine bond, a critical step in the detoxification of many brominated pollutants.

Potential Research Applications in Bioremediation:

Enrichment and Isolation of Dehalogenating Microbes: Soil or water samples contaminated with brominated compounds could be enriched with this compound to select for microorganisms that can utilize it as a carbon or energy source.

Study of Dehalogenase Enzymes: Once isolated, these microbes could be studied to identify the specific enzymes (dehalogenases) responsible for removing the bromine atom.

Understanding Biodegradation Pathways: By tracing the breakdown products of this compound, scientists could elucidate the metabolic pathways involved in the degradation of more complex brominated pollutants.

It is important to note that these applications are currently speculative and would require dedicated research to explore their feasibility and effectiveness.

Utilization as a Specialized Analytical Reagent in Chemical Assays

The specific chemical properties of this compound suggest its potential, albeit unexplored, use as a specialized analytical reagent. Its ability to introduce both calcium and a brominated organic moiety into a system could be leveraged in specific chemical assays.

For instance, it could be investigated as a counter-ion in ion-selective electrodes designed for the determination of specific organic anions. The presence of the bulky and relatively stable bromolactobionate anion might confer unique selectivity to such sensors.

Another potential application could be in chromatography. The compound could be used as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (HPLC) to improve the retention and separation of certain types of analytes. The bromine atom also provides a handle for detection methods that are sensitive to halogens, such as inductively coupled plasma mass spectrometry (ICP-MS) when coupled with a chromatographic system.

Emerging Research Frontiers and Future Prospects for Calcium Bromolactobionate

Rational Design and Synthesis of Next-Generation Bromolactobionate Analogs

Rational drug design is a strategy that involves creating molecules with a specific biological purpose by leveraging the three-dimensional structure of their targets. This approach allows for the fine-tuning of molecular properties to enhance efficacy and selectivity. For bromolactobionate analogs, this strategy aims to modify the core structure—comprising a galactose moiety linked to a gluconic acid molecule—to create derivatives with superior performance in pharmaceutical and biomedical applications. ndpublisher.intaylorandfrancis.com

The core principle involves making targeted structural modifications to influence the molecule's interaction with biological systems. For instance, altering the alkyl chain length or introducing different functional groups can impact how the compound binds to enzymes or cell surface receptors. nd.gov The goal is to develop new chemical entities that retain the beneficial aspects of the parent compound while introducing improved characteristics such as enhanced bioavailability, better target specificity, or novel therapeutic actions.

Future research could focus on creating analogs where the lactobionate (B10762962) scaffold is functionalized to target specific cells or tissues. The galactose component of lactobionic acid is known to be a ligand for the asialoglycoprotein receptor (ASGPR), which is abundant on hepatocytes. nih.gov This inherent targeting capability can be exploited and enhanced in next-generation analogs for liver-specific drug delivery. taylorandfrancis.comnih.gov By rationally designing these molecules, researchers can create sophisticated drug carriers or therapeutic agents.

Table 1: Potential Structural Modifications in Bromolactobionate Analogs and Their Rationale

| Structural Modification | Rationale / Desired Outcome | Potential Application |

| Modification of Hydroxyl Groups | Enhance solubility and bioavailability; alter binding affinity to biological targets. | Improved drug delivery systems. |

| Introduction of Linker Moieties | Covalently attach therapeutic agents (e.g., anticancer drugs) for targeted delivery. | Hepatoma-targeting chemotherapy. nih.gov |

| Alteration of the Anionic Head | Modulate the compound's chelating properties for different mineral ions. | Mineral supplementation or detoxification. |

| Bromine Position/Substitution | Fine-tune the sedative or other pharmacological effects of the bromide component. | Development of novel neurological agents. |

Integration with "Omics" Technologies in Chemical Biology Research

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. A key aspect of this field is the use of small molecules, often called "chemical probes," to modulate the function of proteins and explore their physiological roles. globalcalcium.com The integration of rationally designed bromolactobionate analogs with "omics" technologies—such as proteomics, metabolomics, and transcriptomics—represents a significant frontier in understanding their biological impact.

Future bromolactobionate analogs could be developed as chemical probes to investigate complex cellular processes. globalcalcium.com By observing the global changes in protein levels (proteomics) or metabolite concentrations (metabolomics) after introducing a specific analog, researchers can identify its molecular targets and elucidate its mechanism of action. This approach provides a systems-level view of the compound's effects, moving beyond a single target to understand its broader biological network interactions.

For example, an analog designed to be more potent or specific could be used in chemoproteomic experiments to identify its protein binding partners within a cell. This information is invaluable for validating drug targets and understanding off-target effects that might lead to toxicity. globalcalcium.com Such studies are crucial for transitioning a promising compound from a laboratory curiosity into a potential therapeutic lead. The development of these molecular tools is a core objective of modern chemical biology, bridging the gap between chemistry and a deep understanding of biological function. acs.org

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of lactobionic acid and its salts has traditionally involved methods like the chemical oxidation of lactose (B1674315) using bromine. teamchem.co However, modern chemistry is increasingly focused on developing more efficient, sustainable, and selective synthetic routes. The exploration of novel reaction pathways and advanced catalytic systems is a key research frontier for producing calcium bromolactobionate and its next-generation analogs.

Catalysts are central to this endeavor, as they accelerate chemical reactions, reduce energy consumption, and can control stereochemical outcomes, which is crucial for complex molecules like sugar acids. Research is moving beyond traditional methods towards more sophisticated catalytic solutions.